molecular formula C12H14N4 B14728368 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- CAS No. 13572-20-8

1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)-

Cat. No.: B14728368
CAS No.: 13572-20-8
M. Wt: 214.27 g/mol
InChI Key: DKJGFWFFQRMEBZ-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and a phenylazo group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trimethylpyrazole with diazonium salts derived from aniline derivatives. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common choice. The process involves the formation of a diazonium intermediate, which then couples with the pyrazole ring to form the desired product.

Industrial Production Methods: Industrial production of 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylazo group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Formation of hydroxylated or oxidized derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrazoles or phenyl derivatives.

Scientific Research Applications

1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The phenylazo group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.

Comparison with Similar Compounds

    1H-Pyrazole, 1,3,5-trimethyl-: A closely related compound without the phenylazo group.

    1H-Pyrazole, 1,3,5-trimethyl-4-carboxylic acid: Another derivative with a carboxylic acid group instead of the phenylazo group.

Uniqueness: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions, making the compound versatile for different applications.

Properties

CAS No.

13572-20-8

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

phenyl-(1,3,5-trimethylpyrazol-4-yl)diazene

InChI

InChI=1S/C12H14N4/c1-9-12(10(2)16(3)15-9)14-13-11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

DKJGFWFFQRMEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)N=NC2=CC=CC=C2

Origin of Product

United States

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